Ethyl 2-cyano-3-methoxyprop-2-enoate

CAS No.: 68350-76-5

Cat. No.: VC3281528

Molecular Formula: C7H9NO3

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68350-76-5 |

|---|---|

| Molecular Formula | C7H9NO3 |

| Molecular Weight | 155.15 g/mol |

| IUPAC Name | ethyl 2-cyano-3-methoxyprop-2-enoate |

| Standard InChI | InChI=1S/C7H9NO3/c1-3-11-7(9)6(4-8)5-10-2/h5H,3H2,1-2H3 |

| Standard InChI Key | KAFVHDPIBCRLNV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=COC)C#N |

| Canonical SMILES | CCOC(=O)C(=COC)C#N |

Introduction

Chemical Identity and Structural Characteristics

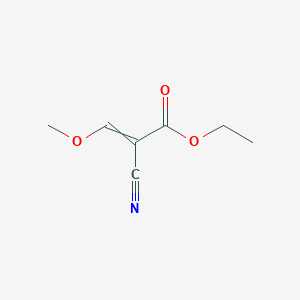

Ethyl 2-cyano-3-methoxyprop-2-enoate (CAS No. 68350-76-5) is an organic compound with molecular formula C7H9NO3 and molecular weight of 155.15 g/mol . Structurally, it features several key functional groups arranged in a specific configuration that contributes to its chemical behavior. The compound contains a cyano group (C≡N) and a methoxy group (OCH3) attached to a prop-2-enoate backbone, creating a molecule with both electrophilic and nucleophilic properties.

The structural arrangement of Ethyl 2-cyano-3-methoxyprop-2-enoate includes:

-

An ethyl ester group (COOC2H5)

-

A cyano group (C≡N)

-

A methoxy group (OCH3)

-

A carbon-carbon double bond (C=C)

This arrangement creates a molecule with multiple reactive sites and functional groups that can participate in various chemical transformations. The presence of both electron-withdrawing and electron-donating groups contributes to the compound's unique reactivity profile.

Nomenclature and Identifiers

The comprehensive identification of Ethyl 2-cyano-3-methoxyprop-2-enoate includes various systematic and database identifiers that facilitate its reference in scientific literature and chemical databases:

| Identifier Type | Value |

|---|---|

| IUPAC Name | Ethyl 2-cyano-3-methoxyprop-2-enoate |

| CAS Number | 68350-76-5 |

| Molecular Formula | C7H9NO3 |

| Molecular Weight | 155.15 g/mol |

| Standard InChI | InChI=1S/C7H9NO3/c1-3-11-7(9)6(4-8)5-10-2/h5H,3H2,1-2H3 |

| Standard InChIKey | KAFVHDPIBCRLNV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=COC)C#N |

| PubChem CID | 53984040 |

Physical and Chemical Properties

Ethyl 2-cyano-3-methoxyprop-2-enoate presents as a colorless to pale yellow liquid under standard conditions. The compound exhibits specific solubility characteristics, being readily soluble in common organic solvents such as ethanol and acetone, while showing poor solubility in water. This solubility profile is consistent with its molecular structure, which contains both polar functional groups and hydrophobic moieties.

| Property | Value |

|---|---|

| Physical State | Colorless to pale yellow liquid |

| Molecular Weight | 155.15 g/mol |

| Solubility | Soluble in ethanol and acetone; Insoluble in water |

| Appearance | Colorless to pale yellow liquid |

The physical characteristics of this compound are largely determined by the presence of its functional groups and their interactions with solvents and other chemical species.

Chemical Properties

The chemical properties of Ethyl 2-cyano-3-methoxyprop-2-enoate are largely influenced by its functional groups and their arrangement within the molecule. The compound exhibits several notable chemical characteristics:

-

Electrophilicity: The presence of the cyano group (C≡N) enhances the compound's electrophilic character, making it susceptible to nucleophilic attack.

-

Reactivity at the carbon-carbon double bond: The C=C bond can participate in addition reactions, particularly when activated by the adjacent electron-withdrawing cyano and ester groups.

-

Ester functionality: The ethyl ester group can undergo typical ester reactions, including hydrolysis, transesterification, and reduction.

-

Michael acceptor properties: The conjugated system in the molecule makes it a potential Michael acceptor, capable of participating in conjugate addition reactions with appropriate nucleophiles .

These chemical properties contribute to the compound's utility in various synthetic applications and its behavior in chemical reactions.

Applications and Utility

Ethyl 2-cyano-3-methoxyprop-2-enoate has several applications in chemical synthesis and research, primarily due to its unique reactive functional groups and structural characteristics.

Research Applications

In research contexts, Ethyl 2-cyano-3-methoxyprop-2-enoate has demonstrated utility in several areas:

-

Synthetic Intermediate: The compound serves as a versatile building block in the synthesis of more complex molecules, particularly those containing cyano and ester functionalities.

-

Michael Reactions: Its ability to participate in Michael-type reactions makes it valuable in the construction of carbon-carbon bonds and the creation of new molecular frameworks .

-

Heterocycle Synthesis: The compound has been employed in the synthesis of heterocyclic compounds, particularly in reactions involving its reactivity as an electrophile .

Chemical Reactivity and Interaction Studies

The reactivity of Ethyl 2-cyano-3-methoxyprop-2-enoate is largely determined by its functional groups and their electronic effects on the molecule.

Nucleophilic Reactions

One of the most significant aspects of Ethyl 2-cyano-3-methoxyprop-2-enoate's reactivity is its susceptibility to nucleophilic attack. The cyano group enhances the electrophilic character of adjacent carbons, making them attractive targets for nucleophiles. This property is particularly important in the context of:

-

Michael-type additions: The compound can act as a Michael acceptor in conjugate addition reactions with appropriate nucleophiles.

-

Pseudo-Michael reactions: As documented in the literature, the compound participates in pseudo-Michael reactions with certain nitrogen-containing compounds, including 1-aryl-4,5-dihydro-1H-imidazol-2-amines .

These reactions showcase the compound's utility in the construction of more complex molecular structures and highlight its importance in synthetic organic chemistry.

Specific Reaction Examples

A specific documented reaction involving Ethyl 2-cyano-3-methoxyprop-2-enoate is its interaction with 1-aryl-4,5-dihydro-1H-imidazol-2-amines in a pseudo-Michael reaction . This type of reaction demonstrates the compound's ability to participate in the formation of new carbon-carbon bonds and contribute to the synthesis of heterocyclic compounds.

The reactivity profile of Ethyl 2-cyano-3-methoxyprop-2-enoate suggests its potential utility in various other transformations, including:

-

Cycloaddition reactions

-

Condensation reactions

-

Reduction of various functional groups

-

Transformations involving the ester group

Each of these potential reaction pathways offers opportunities for the utilization of this compound in the synthesis of diverse molecular structures.

Related Compounds and Structural Analogs

Ethyl 2-cyano-3-methoxyprop-2-enoate belongs to a family of compounds with similar structural features and related chemical properties. Examining these related compounds provides insight into the broader context of this compound's chemistry and potential applications.

Structural Analogs

Several structural analogs of Ethyl 2-cyano-3-methoxyprop-2-enoate have been documented in the chemical literature:

-

Ethyl 2-cyano-3,3-dimethylbutanoate (CAS: 21954-81-4): Contains a cyano group and an ester functionality but lacks the methoxy group and has different substitution patterns .

-

Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate (CAS: 70638-61-8): Similar to the target compound but includes a phenyl substituent, which significantly alters its physical properties and reactivity .

-

Ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate (CAS: 13373-29-0): Contains additional aromatic and hydroxyl functionalities compared to the target compound .

Comparative Analysis

A comparative analysis of Ethyl 2-cyano-3-methoxyprop-2-enoate and its structural analogs reveals interesting trends in physical and chemical properties:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| Ethyl 2-cyano-3-methoxyprop-2-enoate | C7H9NO3 | 155.15 | Base compound |

| Ethyl 2-cyano-3,3-dimethylbutanoate | C9H15NO2 | 169.22 | Lacks methoxy group; contains dimethylbutanoate instead of methoxyprop-2-enoate |

| Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate | C13H13NO3 | 231.25 | Contains additional phenyl group |

| Ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | C13H13NO4 | 247.25 | Contains 4-hydroxy-3-methoxyphenyl group instead of methoxy |

These structural differences result in varying physical properties, reactivity patterns, and potential applications for each compound. The presence of additional functional groups or different substitution patterns can significantly alter a compound's solubility, melting point, boiling point, and chemical behavior .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume